Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Catalog No.
S1498840
CAS No.
194999-85-4
M.F
C24H26F9IO3S
M. Wt
692.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butane...

CAS Number

194999-85-4

Product Name

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

IUPAC Name

bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Molecular Formula

C24H26F9IO3S

Molecular Weight

692.4 g/mol

InChI

InChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1

InChI Key

DJBAOXYQCAKLPH-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

The exact mass of the compound Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (CAS: 194999-85-4), commonly referred to as BBI-Nf, is a premium diaryliodonium-based photoacid generator (PAG) and cationic photoinitiator engineered for advanced microlithography and high-performance polymer crosslinking. Structurally, it combines a bis(4-tert-butylphenyl)iodonium cation, which imparts exceptional solubility in organic resist solvents, with a perfluoro-1-butanesulfonate (nonaflate) anion that yields a highly acidic, low-volatility superacid upon irradiation [1]. In procurement and material selection, BBI-Nf is prioritized over standard triflate or sulfonium alternatives when workflows demand a combination of high photochemical efficiency, minimal outgassing in vacuum environments, and strict environmental compliance without sacrificing acid strength [REFS-2, REFS-3].

Substituting BBI-Nf with closely related PAGs introduces critical failure points in processability and application performance. Replacing the nonaflate anion with a triflate (BBI-Tf) results in the generation of trifluoromethanesulfonic acid, which is highly volatile and prone to outgassing under extreme ultraviolet (EUV) or high-vacuum conditions, risking severe contamination of expensive optical elements [1]. Conversely, using the perfluorooctanesulfonate analog (BBI-PFOS) triggers severe regulatory and environmental compliance blocks due to global restrictions on long-chain PFAS materials [2]. Furthermore, swapping the iodonium core for a sulfonium core (TPS-Nf) significantly depresses the photochemical acid generation efficiency, requiring higher exposure doses and reducing throughput[3]. Finally, utilizing unsubstituted diphenyliodonium salts drastically reduces solubility in standard casting solvents like PGMEA, leading to micro-crystallization and fatal defectivity in thin-film applications .

Superior Photochemical Acid Generation Efficiency

In standard addition techniques measuring photoacid generation efficiency in poly(NBHFA-co-NBTBE) resist formulations, BBI-Nf consistently outperforms both its sulfonium counterpart and other iodonium variants. Under 157nm irradiation, the photochemical efficiency follows the strict order of BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. This indicates that the bis(4-tert-butylphenyl)iodonium cation combined with the nonaflate anion provides the optimal decomposition kinetics, allowing for lower exposure doses and higher manufacturing throughput compared to the industry-standard triphenylsulfonium nonaflate (TPS-Nf).

Evidence DimensionPhotochemical acid generation efficiency rank in CARs
Target Compound DataHighest efficiency (Rank 1)
Comparator Or BaselineTPS-Nf (Rank 4), BBI-Tf (Rank 2), BBI-PFOS (Rank 3)
Quantified DifferenceBBI-Nf demonstrates strictly greater quantum yield/efficiency than TPS-Nf, BBI-Tf, and BBI-PFOS.
Conditions157nm irradiation in poly(NBHFA-co-NBTBE) matrix.

Higher photoacid generation efficiency directly translates to improved resist sensitivity, allowing semiconductor manufacturers to reduce exposure times and increase wafer throughput.

Exceptional Solubility in Standard Resist Solvents

The incorporation of two tert-butyl groups on the iodonium phenyl rings drastically alters the thermodynamic solubility of the PAG. BBI-Nf achieves a solubility of approximately 40% in propylene glycol methyl ether acetate (PGMEA), 55% in ethyl lactate, and 65% in gamma-butyrolactone . This is a massive improvement over unsubstituted diphenyliodonium salts, which typically exhibit single-digit percentage solubility in PGMEA. This high solubility ceiling prevents the PAG from crystallizing out of the polymer matrix during spin-coating and post-apply bake steps, ensuring uniform acid distribution.

Evidence DimensionSolvent solubility limits
Target Compound Data~40% in PGMEA, ~55% in ethyl lactate, ~65% in γ-butyrolactone
Comparator Or BaselineUnsubstituted diphenyliodonium salts (typically <5% in PGMEA)
Quantified Difference>8x higher solubility in industry-standard PGMEA solvent.
ConditionsAmbient temperature dissolution in electronic-grade solvents.

High solubility in PGMEA allows formulators to create highly concentrated, stable resist master-batches without the risk of phase separation or spin-coating defects.

Reduced Outgassing and Optical Contamination in Vacuum

During extreme ultraviolet (EUV) lithography, outgassing of PAG fragments and generated acids can irreversibly contaminate Mo/Si multilayer mirrors. Mass spectrometer characterization of ESCAP polymer resists demonstrates that resists formulated with BBI-Nf exhibit fundamentally different outgassing profiles compared to those using BBI-Tf [1]. The perfluoro-1-butanesulfonic acid generated by BBI-Nf is significantly bulkier and less volatile than the trifluoromethanesulfonic acid generated by BBI-Tf, effectively suppressing the evaporation of the catalytic acid during vacuum exposure and post-exposure bake processes.

Evidence DimensionAcid volatility and vacuum outgassing potential
Target Compound DataGenerates low-volatility perfluoro-1-butanesulfonic acid
Comparator Or BaselineBBI-Tf (generates highly volatile trifluoromethanesulfonic acid)
Quantified DifferenceNonaflate substantially reduces acid-driven outgassing mass compared to triflate.
ConditionsEUV exposure in vacuum with Extrel quadruple mass spectrometer monitoring.

Minimizing outgassing is a strict procurement prerequisite for EUV lithography materials to prevent multi-million-dollar damage to exposure tool optics.

Environmental Compliance via Short-Chain Perfluoro Anions

Historically, perfluorooctanesulfonate (PFOS) was used to limit acid diffusion in high-resolution resists. However, PFOS is now subject to strict global regulatory bans. BBI-Nf utilizes a 4-carbon perfluoro-1-butanesulfonate (nonaflate) anion, which provides the necessary steric bulk to restrict acid diffusion (improving line edge roughness) while remaining outside the regulatory prohibitions applied to 8-carbon PFOS compounds [REFS-1, REFS-2]. Furthermore, BBI-Nf maintains a higher photochemical efficiency than BBI-PFOS, proving that the transition to the shorter chain actually improves lithographic sensitivity.

Evidence DimensionRegulatory viability and photochemical efficiency
Target Compound Data4-carbon chain (compliant), higher efficiency
Comparator Or BaselineBBI-PFOS (8-carbon chain, restricted/banned), lower efficiency
Quantified Difference100% compliant vs banned, alongside improved acid generation kinetics.
ConditionsIndustrial regulatory standards and 157nm/EUV exposure kinetics.

Procuring BBI-Nf future-proofs manufacturing lines against environmental regulations while simultaneously upgrading the resist's sensitivity and resolution.

Extreme Ultraviolet (EUV) and 193nm Chemically Amplified Resists (CARs)

BBI-Nf is the optimal choice for advanced node semiconductor manufacturing where high photoacid generation efficiency and minimal outgassing are critical to protecting vacuum optics and achieving low line-edge roughness [1].

High-Solubility Cationic UV-Curing Formulations

Ideal for formulating advanced epoxy, oxetane, or vinyl ether coatings where the photoinitiator must be dissolved at high concentrations in standard industrial solvents (like PGMEA or ethyl lactate) without crystallizing during the curing process .

Thick-Film Photoresists for MEMS and Microfluidics

When spin-coating thick sacrificial polymer layers, the low volatility and controlled diffusion of the nonaflate acid ensure that the acid remains localized in the exposed regions during extended post-exposure bakes, maintaining sharp vertical sidewalls[1].

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (59.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (40.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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